molecular formula C15H10Cl2O2 B3318627 5-Chloro-2-(4-hydroxyphenyl)-1-benzopyrylium chloride CAS No. 1014704-22-3

5-Chloro-2-(4-hydroxyphenyl)-1-benzopyrylium chloride

Cat. No.: B3318627
CAS No.: 1014704-22-3
M. Wt: 293.1 g/mol
InChI Key: JTYLIJCVMMPGND-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-hydroxyphenyl)-1-benzopyrylium chloride is a chemical compound that belongs to the class of benzopyrylium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of a chloro group and a hydroxyphenyl group in its structure makes it a compound of interest for various synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-hydroxyphenyl)-1-benzopyrylium chloride typically involves the reaction of 4-hydroxybenzaldehyde with 5-chloro-2-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The purification steps are scaled up accordingly to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-hydroxyphenyl)-1-benzopyrylium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzopyrylium salts.

Scientific Research Applications

5-Chloro-2-(4-hydroxyphenyl)-1-benzopyrylium chloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-hydroxyphenyl)-1-benzopyrylium chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(4-methoxyphenyl)-1-benzopyrylium chloride
  • 5-Chloro-2-(4-aminophenyl)-1-benzopyrylium chloride
  • 5-Chloro-2-(4-nitrophenyl)-1-benzopyrylium chloride

Uniqueness

5-Chloro-2-(4-hydroxyphenyl)-1-benzopyrylium chloride is unique due to the presence of both chloro and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(5-chlorochromenylium-2-yl)phenol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2.ClH/c16-13-2-1-3-15-12(13)8-9-14(18-15)10-4-6-11(17)7-5-10;/h1-9H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYLIJCVMMPGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=[O+]2)C3=CC=C(C=C3)O)C(=C1)Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704537
Record name 5-Chloro-2-(4-hydroxyphenyl)-1-benzopyran-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014704-22-3
Record name 5-Chloro-2-(4-hydroxyphenyl)-1-benzopyran-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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